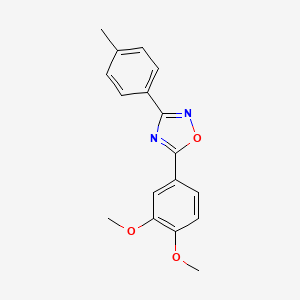![molecular formula C21H28FN3O2 B5559267 N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)
N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide is a synthetic compound with potential applications in various fields of research. The compound's structure incorporates elements that are of interest for their biological and chemical properties, including a fluorophenyl group, a piperidinyl moiety, and an isoxazole ring.
Synthesis Analysis
The synthesis of compounds related to N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide involves complex organic synthesis techniques. For instance, a study described the nucleophilic displacement of bromide in a bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiolabeled compounds for potential use in studying cannabinoid receptors using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide has been determined through various analytical techniques. For example, crystal structure analysis has been used to elucidate the geometries of similar compounds, highlighting the significance of intermolecular interactions and the conformational preferences of the molecule's functional groups (Köysal et al., 2005).
Chemical Reactions and Properties
Research on compounds structurally related to N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide often explores their reactivity and potential chemical transformations. For example, studies have investigated the antimicrobial properties of novel derivatives, demonstrating the chemical versatility and potential applications of these compounds (Priya et al., 2005).
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Drug Discovery
N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide's structure has been instrumental in pharmacophore design for the development of new therapeutic agents. Its core structure serves as a template for synthesizing compounds targeting specific biological pathways. For example, its derivative frameworks have been used in designing p38α MAP kinase inhibitors, showcasing the compound's relevance in developing treatments for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, Laufer, 2011).
Role in Gastrointestinal Motility Disorders
Research on related compounds, such as cisapride, which shares a structural similarity to the piperidinyl benzamide class, demonstrates the potential applications of N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide in addressing gastrointestinal motility disorders. Cisapride's action mechanism, thought to involve the enhancement of acetylcholine release, suggests that structural analogs could offer therapeutic benefits in similar medical conditions (Wiseman, Faulds, 2012).
Antimicrobial and Antifungal Applications
The compound's structure has been examined for its antimicrobial and antifungal activities. For instance, flucytosine, an antimycotic compound that shares functional groups with our compound of interest, highlights the potential for designing antimicrobial agents based on this chemical framework. Flucytosine's conversion into active metabolites that inhibit RNA and DNA synthesis in fungi underscores the broader applicability of similar compounds in treating infections (Vermes, Guchelaar, Dankert, 2000).
Antioxidant and Pharmacological Effects
Chlorogenic acid, another compound with a phenolic structure, demonstrates the diverse pharmacological effects of compounds with similar structural features, including antioxidant, anti-inflammatory, and neuroprotective activities. This suggests that N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide and its derivatives could be explored for similar pharmacological benefits (Naveed et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-piperidin-1-ylethyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c1-15(2)12-18-13-20(27-24-18)21(26)23-14-19(25-10-4-3-5-11-25)16-6-8-17(22)9-7-16/h6-9,13,15,19H,3-5,10-12,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSPNKNSEAFWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)
![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)



![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)
![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)
![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)
![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)
![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)
![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)
![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)